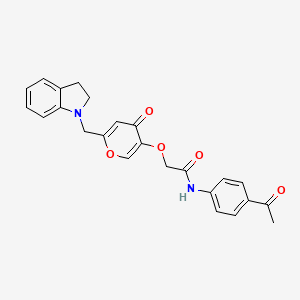

N-(4-acetylphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Descripción

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5/c1-16(27)17-6-8-19(9-7-17)25-24(29)15-31-23-14-30-20(12-22(23)28)13-26-11-10-18-4-2-3-5-21(18)26/h2-9,12,14H,10-11,13,15H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWDQYLOOKZXHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the pyran ring, and finally the coupling of these intermediates with the acetamide group.

Indole Derivative Preparation: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Pyran Ring Formation: The pyran ring can be formed via a cyclization reaction involving a suitable precursor such as a 1,3-diketone or an α,β-unsaturated carbonyl compound.

Coupling Reaction: The final step involves the coupling of the indole and pyran intermediates with an acetamide group, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-acetylphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

N-(4-acetylphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Material Science: The compound’s properties may be exploited in the design of new materials with specific electronic or optical characteristics.

Mecanismo De Acción

The mechanism of action of N-(4-acetylphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole and pyran moieties may play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on core structures, substituents, and inferred physicochemical/biological properties:

Structural and Functional Analysis:

Thienopyrimidine analogs () feature sulfur atoms, which may improve metabolic stability but reduce solubility compared to oxygen-containing pyran.

4-Acetylphenyl vs. 4-nitrophenyl (): The acetyl group is less electron-withdrawing than nitro, balancing solubility and binding affinity.

Synthetic Routes: The target compound’s synthesis likely involves alkylation or etherification of a pyran precursor with an indolinylmethyl halide, followed by coupling to 4-acetylphenylacetamide (similar to ). Thienopyrimidine analogs () are synthesized via cyclocondensation of thioureas or thioamides with α,β-unsaturated ketones.

Biological Implications :

- Pyran-based compounds are less documented in the evidence compared to pyrimidines and pyridines, which are well-studied for antimalarial (), anticancer (), and kinase-inhibitory () activities.

- The indolinyl group in the target compound may confer selectivity for kinases or apoptosis-related targets, as seen in compounds like MC4362 ().

Actividad Biológica

N-(4-acetylphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound notable for its structural diversity, which includes an indole moiety, a pyran ring, and an acetamide linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.

- Molecular Formula : C24H22N2O5

- Molecular Weight : 418.449 g/mol

- Structural Features : The compound features an indole structure linked to a pyran ring, which may influence its interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the formation of its unique structural components. The synthetic routes are crucial for producing the compound in sufficient purity and yield for biological evaluation.

The biological activity of N-(4-acetylphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The indole and pyran components are believed to play significant roles in these interactions, potentially influencing various biological pathways.

In Vitro Studies

Research indicates that compounds with similar structural features have shown promising biological activities:

- Acetylcholinesterase Inhibition : Compounds containing coumarin-like structures have been documented to exhibit significant acetylcholinesterase inhibitory activity, which is critical in the treatment of neurodegenerative diseases like Alzheimer's disease .

- Antitumor Activity : Similar compounds have demonstrated antitumor properties, with some derivatives showing comparable efficacy to established chemotherapeutics like doxorubicin .

Study 1: Acetylcholinesterase Inhibition

A study focused on coumarin derivatives synthesized from N-(4-acetylphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide revealed that certain derivatives exhibited IC50 values as low as 2.7 µM against acetylcholinesterase, indicating strong inhibitory potential . This suggests that the compound may contribute to maintaining acetylcholine levels in the brain, thus supporting cognitive function.

Study 2: Antitumor Activity Evaluation

In another investigation, structural analogs of N-(4-acetylphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide were evaluated for their antitumor activity against various cancer cell lines. Results showed that some derivatives had significant inhibitory effects on cell proliferation, demonstrating potential as anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide | Chlorophenyl group | Variable due to chlorine substituent |

| 6-(indolinemethyl)-pyrano[3,2-c]quinolinone | Indole and pyran structures | Distinct pharmacological properties |

| N-(2-chlorophenyl)-2-{[6-(piperidin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide | Piperidinylmethyl group | Different biological activity due to nitrogen ring |

This table highlights how variations in structural features can influence the biological activity of compounds related to N-(4-acetylphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yloxy)acetamide.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(4-acetylphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide?

- Methodological Answer : A multi-step synthesis is typically employed, involving:

- Substitution reactions under alkaline conditions for intermediate formation (e.g., replacing halogens with alkoxy groups via nucleophilic substitution) .

- Reductive steps using agents like iron powder in acidic media to convert nitro groups to amines .

- Condensation reactions with cyanoacetic acid or similar reagents under catalytic conditions (e.g., using DCC or EDCl as condensing agents) .

- Critical parameters include pH control, temperature (often 60–80°C), and solvent selection (e.g., DMF or THF).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC with UV detection (≥95% purity threshold) .

- NMR spectroscopy (¹H/¹³C) to confirm functional groups (e.g., acetyl, indolinylmethyl) and connectivity .

- High-resolution mass spectrometry (HRMS) to verify molecular weight (±2 ppm accuracy) .

- Elemental analysis for C, H, N content to assess batch consistency .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) : gloves, lab coat, and goggles.

- Conduct reactions in a fume hood to avoid inhalation of vapors .

- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .

- Store in airtight containers away from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer :

- Apply density functional theory (DFT) to model transition states and identify energetically favorable pathways .

- Use reaction path search algorithms (e.g., GRRM or AFIR) to explore intermediates and byproducts .

- Integrate machine learning with experimental data to predict optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. What strategies resolve contradictory spectroscopic data during structural elucidation?

- Methodological Answer :

- Perform 2D NMR experiments (e.g., COSY, NOESY) to clarify ambiguous proton couplings and spatial arrangements .

- Cross-validate with X-ray crystallography if single crystals are obtainable .

- Compare experimental IR spectra with computational predictions (e.g., Gaussian simulations) to confirm functional groups .

Q. How can Design of Experiments (DOE) improve synthesis yield and selectivity?

- Methodological Answer :

- Use factorial designs to screen variables (e.g., temperature, catalyst ratio, reaction time) and identify interactions .

- Apply response surface methodology (RSM) to optimize conditions for maximum yield .

- Conduct kinetic studies (e.g., time-resolved sampling) to model rate laws and minimize side reactions .

Q. What approaches are effective in analyzing reaction kinetics for scale-up?

- Methodological Answer :

- Employ stopped-flow techniques or in-situ FTIR to monitor real-time intermediate formation .

- Use microreactor systems to study mass transfer limitations and heat dissipation at small scales .

- Validate scalability with pilot-scale batch reactors using DOE-optimized parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.